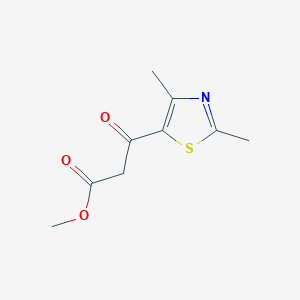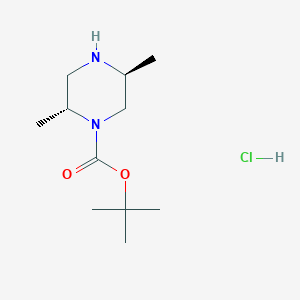
N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds : Research shows the synthesis of complex organic compounds using "N-Benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine" or similar molecules as intermediates. For instance, Manoj and Prasad (2010) demonstrate the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones through a reaction involving similar chloroquinolines (Manoj & Prasad, 2010).
Cytotoxicity and Anticancer Activity : Several studies have focused on the cytotoxicity and potential anticancer applications of derivatives of "this compound". Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and examined their cytotoxic effects on human breast tumor cell lines, highlighting the potential of these compounds in cancer treatment (Zhang et al., 2007).
Antimicrobial Properties : Research by Alavi et al. (2017) on quinoxaline sulfonamides, which involve reactions with similar quinoline derivatives, showed significant antibacterial activities against certain bacteria. This suggests potential antimicrobial applications for these compounds (Alavi et al., 2017).
Synthesis of Quinoline Derivatives : Other studies, such as the work of Nayak et al. (2019), focus on synthesizing novel quinoline derivatives for antimicrobial studies. These findings contribute to the broader understanding of the chemical properties and reactions of quinoline compounds (Nayak et al., 2019).
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-chloro-N-(4-methoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O/c1-27-19-13-11-18(12-14-19)26(16-17-7-3-2-4-8-17)22-15-23(24)25-21-10-6-5-9-20(21)22/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLDXXPDPROLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C3=CC(=NC4=CC=CC=C43)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)

![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)


![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)



![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)


![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)